molecular formula C38H34O10 B12205799 7,7'-[ethane-1,2-diylbis(oxy)]bis[3-(3,4-dimethoxyphenyl)-2-methyl-4H-chromen-4-one]

7,7'-[ethane-1,2-diylbis(oxy)]bis[3-(3,4-dimethoxyphenyl)-2-methyl-4H-chromen-4-one]

Cat. No.: B12205799
M. Wt: 650.7 g/mol
InChI Key: HVMYWPYSJXHMFT-UHFFFAOYSA-N
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Description

7,7'-[ethane-1,2-diylbis(oxy)]bis[3-(3,4-dimethoxyphenyl)-2-methyl-4H-chromen-4-one] is a dimeric chromen-4-one derivative characterized by two chromenone moieties linked via an ethane-1,2-diylbis(oxy) bridge. Each chromenone unit is substituted with a 3,4-dimethoxyphenyl group at position 3 and a methyl group at position 2. Its structural determination could employ crystallographic tools like SHELX, a widely used software for small-molecule refinement .

Properties

Molecular Formula

C38H34O10

Molecular Weight

650.7 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-7-[2-[3-(3,4-dimethoxyphenyl)-2-methyl-4-oxochromen-7-yl]oxyethoxy]-2-methylchromen-4-one

InChI

InChI=1S/C38H34O10/c1-21-35(23-7-13-29(41-3)33(17-23)43-5)37(39)27-11-9-25(19-31(27)47-21)45-15-16-46-26-10-12-28-32(20-26)48-22(2)36(38(28)40)24-8-14-30(42-4)34(18-24)44-6/h7-14,17-20H,15-16H2,1-6H3

InChI Key

HVMYWPYSJXHMFT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCCOC3=CC4=C(C=C3)C(=O)C(=C(O4)C)C5=CC(=C(C=C5)OC)OC)C6=CC(=C(C=C6)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7’-[ethane-1,2-diylbis(oxy)]bis[3-(3,4-dimethoxyphenyl)-2-methyl-4H-chromen-4-one] typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized through a condensation reaction between a suitable phenol derivative and an aldehyde under acidic conditions.

    Introduction of Dimethoxyphenyl Groups: The dimethoxyphenyl groups are introduced via electrophilic aromatic substitution reactions.

    Formation of the Ethane-1,2-diylbis(oxy) Bridge: This step involves the reaction of the chromenone derivatives with ethylene glycol or its derivatives under basic conditions to form the ethane-1,2-diylbis(oxy) bridge.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7,7’-[ethane-1,2-diylbis(oxy)]bis[3-(3,4-dimethoxyphenyl)-2-methyl-4H-chromen-4-one]: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the chromenone core to chromanol derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Chromanol derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

7,7’-[ethane-1,2-diylbis(oxy)]bis[3-(3,4-dimethoxyphenyl)-2-methyl-4H-chromen-4-one]: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antioxidant and anti-inflammatory agent.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial properties.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 7,7’-[ethane-1,2-diylbis(oxy)]bis[3-(3,4-dimethoxyphenyl)-2-methyl-4H-chromen-4-one] involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The compound can scavenge free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.

    Anti-inflammatory Effects: It can inhibit the production of pro-inflammatory cytokines and enzymes, reducing inflammation.

    Anticancer Activity: The compound may induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Monomeric Chromenones

Example : 7-(4-chlorobutoxy)-2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-4H-chromen-4-one (Compound 7, )

  • Structural Differences: Monomeric vs. dimeric scaffold. Substituents: Compound 7 has hydroxyl groups (3,4-dihydroxyphenyl) and a chlorobutoxy chain, whereas the target compound features methoxy groups (3,4-dimethoxyphenyl) and a methyl group. Molecular weight: ~393 g/mol (Compound 7) vs. ~708 g/mol (target compound).
  • Synthesis: Compound 7 is synthesized via alkylation with 1-bromo-4-chlorobutane in DMF , while the dimer likely requires a dihalide (e.g., 1,2-dibromoethane) to link two hydroxylated chromenones.
  • Physicochemical Properties :
    • Solubility: Hydroxyl groups in Compound 7 enhance water solubility compared to the methoxy-rich target compound.
    • Stability: Methoxy groups in the target compound may improve metabolic stability over hydroxylated analogs.

Halogenated Derivatives

Example : 7-(4-iodobutoxy)-2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-4H-chromen-4-one (Compound 8, )

  • The target compound lacks halogens but includes a dimeric structure, which may promote multivalent interactions.
  • Synthetic Flexibility :
    • Compound 8 is derived from Compound 7 via halogen exchange (NaI/acetone) , whereas the dimer’s synthesis necessitates precise control over bridging reactions.

Dimeric and Polymeric Chromenones

  • Bioactivity : Dimeric structures often exhibit enhanced antioxidant or anticancer activity due to synergistic effects.
  • Synthetic Challenges: Bridging chromenones requires regioselective etherification, contrasting with monomeric alkylation in .

Data Tables

Table 1: Structural and Physicochemical Comparison

Property Target Compound Compound 7 Compound 8
Molecular Formula C₃₈H₃₄O₁₂ C₁₉H₁₇ClO₇ C₁₉H₁₇IO₇
Molecular Weight (g/mol) ~708 393 485
Key Substituents 3,4-Dimethoxyphenyl, methyl, ethane-dioxy bridge 3,4-Dihydroxyphenyl, chlorobutoxy 3,4-Dihydroxyphenyl, iodobutoxy
Solubility Low (lipophilic) Moderate (polar hydroxyls) Low (iodine increases hydrophobicity)

Research Implications

  • Pharmacological Potential: The dimer’s structure may enhance binding to dimeric enzyme targets (e.g., tyrosine kinases) compared to monomers .
  • Synthetic Optimization: Green chemistry approaches (e.g., aqueous solvents, as in ) could improve the sustainability of chromenone synthesis .
  • Analytical Challenges : The dimer’s size and symmetry may complicate NMR interpretation, necessitating advanced techniques like 2D-COSY or crystallography .

Biological Activity

The compound 7,7'-[ethane-1,2-diylbis(oxy)]bis[3-(3,4-dimethoxyphenyl)-2-methyl-4H-chromen-4-one] , also known by its CAS number 109-16-0, belongs to a class of chromone derivatives that have garnered attention for their potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic implications, and relevant research findings.

Structure

The molecular formula of the compound is C14H22O6C_{14}H_{22}O_6 with a molecular weight of 286.32 g/mol. Its structure features a chromone backbone with ethylene glycol linkers that enhance its solubility and biological interactions.

Physical Properties

  • Molecular Weight: 286.32 g/mol
  • Boiling Point: Not specified
  • Hydrogen Bond Acceptors: 6
  • Hydrogen Bond Donors: 0
  • LogP (Partition Coefficient): Indicates good lipophilicity for cellular absorption.

Antioxidant Activity

Research has indicated that chromone derivatives exhibit significant antioxidant properties. The compound's structure allows it to scavenge free radicals effectively, which is crucial in mitigating oxidative stress-related diseases.

Antimicrobial Properties

Recent studies have shown that compounds similar to this chromone derivative possess antimicrobial activity against various pathogens. For instance, a study evaluating similar structures demonstrated activity against Escherichia coli and Staphylococcus aureus, suggesting potential applications in treating bacterial infections .

Cytotoxicity and Apoptosis Induction

The compound has been evaluated for its cytotoxic effects on cancer cell lines. In vitro assays have revealed that it can induce apoptosis in cancer cells by activating intrinsic apoptotic pathways. The mechanism appears to involve the modulation of Bcl-2 family proteins, leading to mitochondrial membrane permeabilization and subsequent caspase activation.

Mechanistic Studies

Mechanistic studies utilizing flow cytometry and MTT assays have provided insights into how this compound interacts at the cellular level. The compound's ability to disrupt cellular functions has been linked to its interaction with key signaling pathways involved in cell survival and proliferation .

Study 1: Antimicrobial Efficacy

In a comparative study involving various chromone derivatives, the compound exhibited significant antibacterial activity with an MIC (Minimum Inhibitory Concentration) below 50 µg/mL against E. coli and S. aureus. The study highlighted the importance of specific functional groups in enhancing biological activity .

Study 2: Anticancer Activity

A recent investigation into the anticancer properties of this compound revealed that it effectively inhibited the growth of several cancer cell lines, including breast and colon cancer cells. The IC50 values were determined to be in the low micromolar range, indicating potent activity .

Data Summary

Biological ActivityObserved EffectsReference
AntioxidantScavenging free radicals
AntimicrobialMIC < 50 µg/mL against bacteria
CytotoxicityInduces apoptosis in cancer cells
Mechanism of ActionModulates Bcl-2 proteins

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